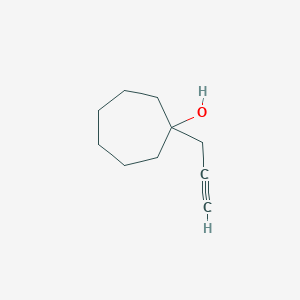
1-(Prop-2-yn-1-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C10H16O It is a cycloheptane derivative with a hydroxyl group and a propynyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-2-yn-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, phase-transfer catalysis can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: 1-(Prop-2-en-1-yl)cycloheptan-1-ol or 1-(Propyl)cycloheptan-1-ol.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the propynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
1-(Prop-2-yn-1-yl)cyclopentan-1-ol: A similar compound with a cyclopentane ring.
1-(Prop-2-yn-1-yl)cyclooctan-1-ol: A similar compound with a cyclooctane ring.
Uniqueness
1-(Prop-2-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-prop-2-ynylcycloheptan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-7-10(11)8-5-3-4-6-9-10/h1,11H,3-9H2 |
InChI Key |
IVHYZHFFURNOOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13268643.png)


![2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13268667.png)
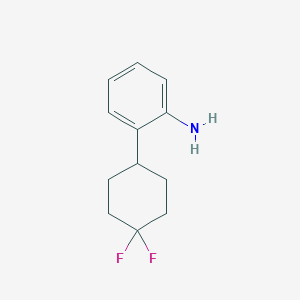
![5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13268678.png)
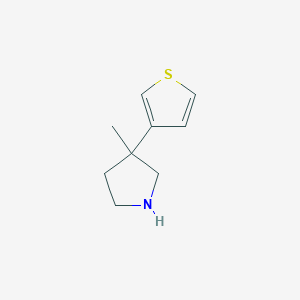
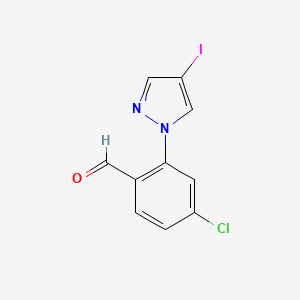
![2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
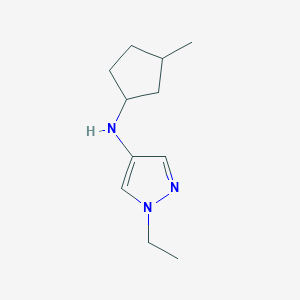
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
![2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol](/img/structure/B13268722.png)


